5-chloro-6-(oxan-4-yloxy)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-6-(oxan-4-yloxy)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-(oxan-4-yloxy)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materialsThe final step often involves the coupling of the pyridine derivative with the thiazole and pyridine-3-carboxamide moieties under specific reaction conditions, such as the use of coupling reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-(oxan-4-yloxy)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
Scientific Research Applications
5-chloro-6-(oxan-4-yloxy)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-chloro-6-(oxan-4-yloxy)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide
- 5-chloro-6-[(tetrahydro-2H-pyran-4-yl)oxy]-3-pyridinecarboxamide
Uniqueness
What sets 5-chloro-6-(oxan-4-yloxy)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide apart from similar compounds is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-chloro-6-(oxan-4-yloxy)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S/c20-15-8-13(10-22-18(15)27-14-3-6-26-7-4-14)17(25)24-19-23-16(11-28-19)12-2-1-5-21-9-12/h1-2,5,8-11,14H,3-4,6-7H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQUIHFHTITRHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.